2,5-Dibromo-1,3-thiazole-4-carbonitrile 2,5-Dibromo-1,3-thiazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1204297-23-3
VCID: VC8424662
InChI: InChI=1S/C4Br2N2S/c5-3-2(1-7)8-4(6)9-3
SMILES: C(#N)C1=C(SC(=N1)Br)Br
Molecular Formula: C4Br2N2S
Molecular Weight: 267.93 g/mol

2,5-Dibromo-1,3-thiazole-4-carbonitrile

CAS No.: 1204297-23-3

Cat. No.: VC8424662

Molecular Formula: C4Br2N2S

Molecular Weight: 267.93 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dibromo-1,3-thiazole-4-carbonitrile - 1204297-23-3

Specification

CAS No. 1204297-23-3
Molecular Formula C4Br2N2S
Molecular Weight 267.93 g/mol
IUPAC Name 2,5-dibromo-1,3-thiazole-4-carbonitrile
Standard InChI InChI=1S/C4Br2N2S/c5-3-2(1-7)8-4(6)9-3
Standard InChI Key MJFYQFOBKFEGNO-UHFFFAOYSA-N
SMILES C(#N)C1=C(SC(=N1)Br)Br
Canonical SMILES C(#N)C1=C(SC(=N1)Br)Br

Introduction

Structural and Molecular Characteristics

The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. In 2,5-dibromo-1,3-thiazole-4-carbonitrile, bromine atoms occupy the 2- and 5-positions, while a nitrile group (-C≡N) is attached to the 4-position. This arrangement confers unique electronic and steric properties:

  • Molecular Formula: C₄Br₂N₂S, derived by substituting two hydrogens in the parent thiazole with bromine atoms and one hydrogen with a nitrile group.

  • Molecular Weight: Estimated at 267.94 g/mol, calculated by summing atomic masses (C: 12.01 × 4, Br: 79.90 × 2, N: 14.01 × 2, S: 32.07).

  • Geometry: The nitrile group’s linear geometry and strong electron-withdrawing nature polarize the thiazole ring, enhancing electrophilicity at the 2- and 5-positions .

Comparative Analysis of Brominated Thiazoles

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2,5-Dibromo-4-chloro-1,3-thiazoleC₃Br₂ClNS277.37 Cl at 4-position
2,5-Dibromo-4-ethyl-1,3-thiazoleC₅H₅Br₂NS270.98 Ethyl at 4-position
2,5-Dibromo-1,3-thiazole-4-carbonitrileC₄Br₂N₂S267.94 (estimated)Nitrile at 4-position

The nitrile group’s electron-withdrawing effect distinguishes 2,5-dibromo-1,3-thiazole-4-carbonitrile from its alkyl- or halogen-substituted analogs, potentially altering reactivity in cross-coupling reactions .

Synthetic Strategies and Mechanistic Insights

Bromination of Thiazole Precursors

Bromination of thiazole derivatives typically occurs at the 2- and 5-positions due to the ring’s electron-deficient nature. For example, 2,5-dibromo-4-chloro-1,3-thiazole is synthesized via direct bromination of 4-chlorothiazole using bromine or N-bromosuccinimide (NBS) . Adapting this method, 2,5-dibromo-1,3-thiazole-4-carbonitrile could be synthesized by brominating 4-cyanothiazole under similar conditions.

Cyclization Reactions Involving Nitrile Precursors

The synthesis of nitrile-containing thiazoles often employs cyanothioacetamide as a building block. For instance, 2-amino-4,5-dihydrothiophene-3-carbonitriles are synthesized via Knoevenagel condensation of cyanothioacetamide with aldehydes, followed by cyclization . Applying this strategy, 2,5-dibromo-1,3-thiazole-4-carbonitrile might be accessible through:

  • Thiazole Ring Formation: Reacting cyanothioacetamide with α-bromo ketones or thiocyanato ketones to form the thiazole core.

  • Bromination: Subsequent bromination at the 2- and 5-positions using electrophilic brominating agents.

Mechanistic Considerations

Density functional theory (DFT) studies on related systems reveal that cyclization steps often proceed via transition states involving nucleophilic attack and proton transfer . For example, the reaction of α-thiocyanatoacetophenone with cyanothioacrylamides involves a Michael adduct intermediate that undergoes intramolecular cyclization . Similar mechanisms could govern the formation of 2,5-dibromo-1,3-thiazole-4-carbonitrile, with bromine incorporation occurring either before or after cyclization.

Physicochemical Properties and Reactivity

Spectral Characteristics

While experimental data for 2,5-dibromo-1,3-thiazole-4-carbonitrile is unavailable, analogs provide insights:

  • IR Spectroscopy: A strong absorption band near 2200–2250 cm⁻¹ would confirm the presence of the nitrile group .

  • NMR Spectroscopy:

    • ¹H NMR: Absence of aromatic protons (due to bromine and nitrile substituents) and possible coupling between adjacent substituents.

    • ¹³C NMR: Signals near δ 110–120 ppm for the nitrile carbon and δ 140–160 ppm for thiazole carbons .

Reactivity Profile

  • Nucleophilic Aromatic Substitution (SNAr): Bromine atoms at the 2- and 5-positions are susceptible to substitution by nucleophiles (e.g., amines, alkoxides).

  • Nitrile Functionalization: The nitrile group can undergo hydrolysis to carboxylic acids, reduction to amines, or serve as a directing group in metal-catalyzed cross-couplings .

Challenges and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes to 2,5-dibromo-1,3-thiazole-4-carbonitrile remains critical. Microwave-assisted or flow chemistry approaches could enhance yields .

  • Computational Modeling: DFT studies could predict reaction pathways and optimize bromination/cyclization steps .

  • Biological Screening: Evaluating the compound’s bioactivity against disease targets (e.g., kinases, microbial enzymes) is a priority.

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